molecular formula C16H24N2O2 B13552444 Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate

Cat. No.: B13552444
M. Wt: 276.37 g/mol
InChI Key: XDTSNFSQMSONEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-(piperidin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is a synthetic intermediate that incorporates two privileged structures in medicinal chemistry: a piperidine ring and a carbamate group, making it a valuable building block for researchers developing novel bioactive molecules. The piperidine scaffold is one of the most prevalent heterocycles in approved pharmaceuticals and is prized for its structural versatility and ability to enhance a compound's pharmacokinetic properties . The tert-butyloxycarbonyl (Boc) carbamate group serves as a crucial protecting group for amines, allowing for selective synthetic transformations at other reactive sites within the molecule before being cleanly removed under mild acidic conditions . While specific biological data for this exact compound may not be widely published, its structure positions it as a key intermediate in exploratory research. Potential applications include serving as a precursor in the synthesis of more complex molecules for screening as potential therapeutic agents. Researchers can leverage this compound to functionalize the piperidine nitrogen or the carbamate-protiled aniline, enabling the construction of diverse compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl N-(4-piperidin-2-ylphenyl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-9-7-12(8-10-13)14-6-4-5-11-17-14/h7-10,14,17H,4-6,11H2,1-3H3,(H,18,19)

InChI Key

XDTSNFSQMSONEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the reaction of a substituted phenylpiperidine precursor with tert-butyl chloroformate under controlled conditions to form the carbamate linkage. The key steps are:

  • Starting material : 4-(piperidin-2-yl)aniline or its protected derivatives.
  • Reagent : tert-butyl chloroformate (Boc anhydride can be an alternative).
  • Base : Triethylamine or other mild organic bases to neutralize HCl formed.
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).
  • Temperature : Low temperatures (0–5°C) to minimize side reactions.
  • Atmosphere : Inert gas (nitrogen or argon) to prevent oxidation.

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate group while releasing chloride ion.

Detailed Procedure Example

Step Reagents & Conditions Description
1 Dissolve 4-(piperidin-2-yl)aniline (1 equiv) in dry dichloromethane Prepare an anhydrous reaction medium under inert atmosphere
2 Cool the solution to 0–5°C Control temperature to reduce side reactions
3 Add triethylamine (1.1 equiv) slowly Acts as base to scavenge HCl
4 Add tert-butyl chloroformate (1.1 equiv) dropwise Initiate carbamate formation
5 Stir reaction mixture at 0–5°C for 1–2 hours, then allow to warm to room temperature Ensure complete reaction
6 Quench reaction with water, extract organic layer Separate product-containing phase
7 Wash organic layer with brine, dry over sodium sulfate Remove residual water
8 Concentrate under reduced pressure Obtain crude product
9 Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate) Isolate pure this compound

Alternative Synthetic Routes

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base Triethylamine (1.1 equiv) Neutralizes HCl
Temperature 0–5°C during addition, then room temperature Controls side reactions
Solvent Dry dichloromethane or THF Anhydrous to prevent hydrolysis
Reaction time 1–4 hours Monitored by TLC or HPLC
Purification Silica gel chromatography or recrystallization Achieves >95% purity
Yield Typically 50–80% Dependent on scale and purification

Common Side Reactions and Their Mitigation

Characterization Techniques

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Structural confirmation 1H NMR: tert-butyl group singlet ~1.4 ppm; piperidine ring protons multiplets; carbamate NH signal
High-Performance Liquid Chromatography (HPLC) Purity assessment >95% purity with C18 column, UV detection at 254 nm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C16H24N2O2 (approx. 276.18 g/mol)
Infrared Spectroscopy (IR) Functional group identification Carbamate C=O stretch ~1700 cm⁻¹; NH stretch ~3300 cm⁻¹

Summary Table of Preparation Method

Step Description Conditions Yield (%) Notes
Carbamate formation Reaction of 4-(piperidin-2-yl)aniline with tert-butyl chloroformate 0–5°C, triethylamine, DCM, 2 h 50–80 Purification by chromatography
Purification Silica gel chromatography Hexane/ethyl acetate - Achieves high purity
Characterization NMR, HPLC, MS, IR Standard analytical methods - Confirms structure and purity

Research Findings and Literature Insights

  • The carbamate protection strategy is widely used to improve the stability and solubility of piperidine derivatives.
  • Controlled low-temperature addition and inert atmosphere are critical to obtaining high yields and purity.
  • Structural analogues synthesized via similar methods show varied biological activities, highlighting the importance of precise synthetic control.
  • Side reactions such as carbamate hydrolysis and piperidine oxidation are well-documented and manageable with proper technique.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate is a chemical compound with potential therapeutic applications, particularly as an intermediate in synthesizing pharmaceuticals and bioactive molecules. Research suggests it may have a role in managing type 2 diabetes and related metabolic disorders.

Scientific Research Applications

General Information: this compound has the molecular formula C16H24N2O2C_{16}H_{24}N_2O_2 and a molecular weight of approximately 276.37 g/mol.

As a Prodrug: this compound functions as a prodrug of -3-aminopiperidine, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are essential for insulin secretion and glucose regulation. Inhibiting DPP-4 increases incretin hormone levels, improving glucose homeostasis.

Potential Therapeutic Applications:

  • Type 2 Diabetes and Metabolic Disorders: By inhibiting DPP-4, this compound shows promise in treating type 2 diabetes and related metabolic disorders.
  • Neuroprotective Effects: Piperidine derivatives in similar compounds have demonstrated neuroprotective properties and the ability to prevent amyloid-beta aggregation, a characteristic of Alzheimer’s disease. These compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides.
  • Enzyme Inhibition: Compounds containing piperidine may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in managing neurodegenerative diseases.
  • Receptor Modulation: These compounds can interact with neurotransmitter receptors, influencing neurotransmission and neuroprotection.

Mechanism of Action

The mechanism of action of tert-butyl (4-(piperidin-2-YL)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Structural Notes
tert-Butyl (4-(piperidin-2-yl)phenyl)carbamate Piperidin-2-yl on phenyl ring C₁₆H₂₄N₂O₂ 276.38* Flexible piperidine ring for H-bonding
tert-Butyl (4-(4-cyanopyridin-2-yl)phenyl)carbamate 4-Cyanopyridinyl on phenyl ring C₁₇H₂₀N₄O₂ 312.37 Electron-withdrawing cyano group enhances reactivity
tert-Butyl (4-(azulen-1-yl)phenyl)carbamate Azulene (non-benzenoid aromatic) substitution C₂₁H₂₃NO₂ 329.42 Extended π-system for hydrophobic interactions
tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate N-Methylsulfamoyl on phenyl ring C₁₂H₁₈N₂O₄S 286.35 Sulfonamide group improves solubility
tert-Butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate Pyrimidinyl on piperidine + methyl extension C₁₆H₂₅N₅O₂ 319.40 Dual heterocycles for enhanced binding

*Calculated based on (similar benzylamine derivative).

Key Observations :

  • Hydrophobicity vs. Solubility : Azulene () and piperidine (target) increase hydrophobicity, whereas the sulfamoyl group () enhances aqueous solubility.
  • Conformational Constraints : The pyrimidine-piperidine hybrid () restricts rotational freedom compared to the simpler piperidine in the target compound.

Key Observations :

  • Hydroxyethyl derivatives () achieve near-quantitative yields due to optimized Boc-protection conditions.
  • Sterically demanding groups (e.g., azulene in , thiophene in ) reduce yields, suggesting similar challenges for the piperidine-containing target compound.

Physicochemical and Pharmacological Implications

  • Lipophilicity: Piperidine and azulene analogs (target, ) likely exhibit higher logP values than sulfonamide () or cyanopyridine () derivatives, impacting membrane permeability.
  • Bioactivity :
    • Piperidine moieties (target, ) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets.
    • Sulfonamides () are prevalent in protease inhibitors (e.g., LOX inhibitors in ).
    • Thiophene-containing analogs () may exhibit anti-LSD1 activity as seen in .

Biological Activity

Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate, often referred to as M4 in various studies, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and drug resistance mechanisms. This article synthesizes current research findings on the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic use.

This compound is characterized by its piperidine moiety attached to a phenyl group with a tert-butyl carbamate functional group. The molecular formula is C16H24N2O2C_{16}H_{24}N_{2}O_{2}, which contributes to its pharmacological properties.

1. Inhibition of β-Secretase and Acetylcholinesterase

Research indicates that M4 acts as a dual inhibitor of β-secretase and acetylcholinesterase. In vitro studies have demonstrated that M4 inhibits β-secretase with an IC50 value of 15.4 nM and acetylcholinesterase with a Ki value of 0.17 µM . This dual inhibition is significant in the context of Alzheimer's disease (AD), where the accumulation of amyloid-beta (Aβ) peptides is a hallmark pathological feature.

2. Prevention of Aβ Aggregation

M4 has shown promising results in preventing the aggregation of Aβ peptides, achieving up to 85% inhibition at a concentration of 100 µM . This property is crucial as Aβ aggregation leads to plaque formation, contributing to neurodegeneration in AD.

3. Cell Viability Enhancement

In cell culture studies, M4 has been shown to enhance the viability of astrocytes exposed to toxic levels of Aβ1-42. When astrocytes were treated with Aβ1-42, a significant reduction in cell viability was observed; however, co-treatment with M4 improved cell viability significantly . This suggests that M4 may exert neuroprotective effects against Aβ-induced toxicity.

In Vivo Studies

In vivo evaluations have also been conducted to assess the efficacy of M4 in models mimicking Alzheimer's pathology. While some protective effects were noted against Aβ-induced damage, the overall impact was less pronounced compared to established treatments like galantamine . The bioavailability and brain penetration of M4 remain critical factors influencing its therapeutic potential.

Research Findings Summary

Study Activity IC50/Ki Values In Vitro Results In Vivo Results
β-Secretase InhibitionIC50 = 15.4 nMPrevents astrocyte death from Aβ1-42Moderate effect; less than galantamine
Acetylcholinesterase InhibitionKi = 0.17 µM85% inhibition of Aβ aggregation at 100 µMBioavailability issues noted

Case Studies

The following case studies illustrate the application and effects of M4 in biological systems:

  • Astrocyte Protection Against Aβ Toxicity : In a controlled experiment, astrocytes treated with Aβ1-42 showed reduced viability (43.78%); however, co-treatment with M4 improved viability (62.98%), indicating protective effects against neurotoxic insults .
  • Comparative Analysis with Galantamine : In vivo studies comparing M4 with galantamine revealed that while both compounds reduced Aβ levels, only galantamine achieved statistically significant improvements in cognitive function markers in animal models .

Q & A

Q. Q1. What are the standard synthetic routes for Tert-butyl (4-(piperidin-2-YL)phenyl)carbamate, and how do reaction conditions influence intermediate stability?

Methodological Answer: The synthesis typically involves multi-step processes, such as:

Amine Protection : Reacting the piperidinyl-phenylamine precursor with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) at 0–25°C .

Functionalization : Subsequent reactions (e.g., nucleophilic substitution or coupling) require controlled pH (6–8) and catalysts like palladium for cross-coupling .

Deprotection : Acidic conditions (HCl/dioxane) remove Boc groups while preserving the piperidine ring .
Critical Factors : Intermediate stability depends on pH (avoid extremes >10 or <4), inert atmospheres to prevent oxidation, and low temperatures (<40°C) to minimize decomposition .

Advanced Reaction Optimization

Q. Q2. How can researchers optimize nucleophilic substitution reactions in the synthesis of this compound?

Methodological Answer: Key parameters include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require post-reaction dialysis to remove traces .
  • Temperature Gradients : Gradual heating (25°C → 60°C) reduces side reactions like over-alkylation .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yield using HPLC with a C18 column .

Stability Under Experimental Conditions

Q. Q3. How does pH affect the stability of this compound during biological assays?

Methodological Answer:

  • Acidic Conditions (pH <5) : Rapid hydrolysis of the carbamate group occurs, releasing CO₂ and tert-butanol. Stabilize with buffers (e.g., citrate-phosphate) for short-term assays .
  • Neutral/Basic Conditions (pH 7–9) : Compound remains stable for >24 hours, making it suitable for enzyme inhibition studies .
    Mitigation : Pre-test stability via UV-Vis spectroscopy (λ = 260–280 nm) to detect degradation peaks .

Biological Target Interactions

Q. Q4. What methodologies are recommended to analyze binding affinities of this compound with enzyme targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement efficiency .

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported optimal reaction temperatures for Boc protection?

Methodological Answer:

  • Controlled Replication : Repeat reactions under cited conditions (e.g., 0°C vs. 25°C) while monitoring by in-situ IR for carbamate formation .
  • DoE (Design of Experiments) : Apply factorial design to test temperature, solvent, and catalyst interactions. Analyze via ANOVA to identify statistically significant factors .
  • Cross-Validation : Compare NMR spectra (¹H/¹³C) of products synthesized under conflicting conditions to confirm structural integrity .

Analytical Characterization Challenges

Q. Q6. What advanced techniques resolve ambiguities in spectral data for this compound?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and piperidine ring protons, distinguishing regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₄N₂O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine moiety .

Handling and Storage

Q. Q7. What precautions are necessary for handling hygroscopic intermediates during synthesis?

Methodological Answer:

  • Drying Agents : Store intermediates with molecular sieves (3Å) in sealed containers under argon .
  • Low-Temperature Storage : Keep at –20°C to prevent hydrolysis; equilibrate to room temperature before use to avoid condensation .
  • Moisture Monitoring : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) before reactions .

Advanced Pharmacokinetic Studies

Q. Q8. How can metabolic stability of this compound be evaluated in preclinical models?

Methodological Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., dibenzylfluorescein) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction, critical for dose-response correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.